Cas no 75178-90-4 (5-(t-Boc-amino)-1-pentanol)

5-(t-Boc-amino)-1-pentanol is a protected amino alcohol derivative featuring a tert-butoxycarbonyl (t-Boc) group, which serves as a versatile intermediate in organic synthesis and peptide chemistry. The t-Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for stepwise reactions. The hydroxyl and Boc-protected amine functionalities enable further modifications, such as esterification or amide formation. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds, due to its compatibility with a wide range of reaction conditions. Its well-defined reactivity and stability make it a reliable choice for researchers in medicinal and synthetic chemistry.
5-(t-Boc-amino)-1-pentanol structure
5-(t-Boc-amino)-1-pentanol structure
Product name:5-(t-Boc-amino)-1-pentanol
CAS No:75178-90-4
MF:C10H21NO3
Molecular Weight:203.2786
MDL:MFCD01862955
CID:90658
PubChem ID:4456136

5-(t-Boc-amino)-1-pentanol 化学的及び物理的性質

名前と識別子

    • 5-(boc-amino)-1-pentanol
    • 5-(tert-Butoxycarbonylamino)-1-pentanol
    • 5-(t-Boc-amino)-1-pentanol
    • N-(5-Hydroxypentyl)Carbamic Acid Tert-Butyl Ester
    • tert-Butyl (5-hydroxypentyl)carbamate
    • tert-butyl N-(5-hydroxypentyl)carbamate
    • N-Boc-5-aminopentanol
    • 1-(tert-Butoxycarbonylamino)-5-pentanol
    • 5-(Boc-amino)pentan-1-ol
    • 5-(N-tert-Butoxycarbonyl)amino-1-pentanol
    • 5-(tert-Butoxycarbonyl)amino-1-pentanol
    • 5-[[(t-Butyloxy)carbonyl]amino]pentanol
    • N-(tert-Butoxycarbonyl)-5-aminopentanol
    • tert-Butyl 5-hydroxypentylcarbamate
    • Carbamic acid, (5-hydroxypentyl)-, 1,1-dimethylethyl ester
    • SMR000857078
    • 5-(boc-amino)1-pentanol
    • N-Boc-5-amino-1-pentanol
    • MLS001332591
    • MLS001332592
    • DDGN
    • 5-Aminopentan-1-ol, N-BOC protected
    • A936821
    • B2869
    • HMS3372F17
    • SCHEMBL133020
    • BP-25477
    • DTXSID20403473
    • DDGNGFVNTZJMMZ-UHFFFAOYSA-N
    • AS-43222
    • NCGC00165992-01
    • AKOS025214115
    • 5-(Boc-amino)-1-pentanol, >=95.0% (GC)
    • 5-hydroxypentylcarbamic acid tert-butyl ester
    • CS-0097792
    • 75178-90-4
    • MFCD01862955
    • HMS2231J07
    • 5-(tert-butoxycarbonylamino)pentan-1-ol
    • FT-0619692
    • EN300-136041
    • SY050264
    • CHEMBL1376354
    • DB-074951
    • MDL: MFCD01862955
    • インチ: 1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13)
    • InChIKey: DDGNGFVNTZJMMZ-UHFFFAOYSA-N
    • SMILES: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 3603659

計算された属性

  • 精确分子量: 203.15200
  • 同位素质量: 203.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 7
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 58.6

じっけんとくせい

  • Color/Form: 無色液体
  • 密度みつど: 1.00 g/mL at 20 °C(lit.)
  • Boiling Point: 318.4°C at 760 mmHg
  • フラッシュポイント: 華氏度:228.2°F
    摂氏度:109°C
  • Refractive Index: n20/D 1.45
  • すいようせい: Difficult to mix in water.
  • PSA: 58.56000
  • LogP: 2.06460
  • 敏感性: Moisture Sensitive
  • Solubility: まだ確定していません。

5-(t-Boc-amino)-1-pentanol Security Information

  • 危害声明: Irritant
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S23-S24/25
  • FLUKA BRAND F CODES:10-21
  • 危険物標識: Xi
  • 储存条件:2-8°C
  • 安全术语:S24/25

5-(t-Boc-amino)-1-pentanol 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

5-(t-Boc-amino)-1-pentanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-136041-50.0g
tert-butyl N-(5-hydroxypentyl)carbamate
75178-90-4 95%
50.0g
$1253.0 2023-02-15
Chemenu
CM219813-25g
tert-Butyl (5-hydroxypentyl)carbamate
75178-90-4 95%
25g
$*** 2023-05-29
Enamine
EN300-136041-25.0g
tert-butyl N-(5-hydroxypentyl)carbamate
75178-90-4 95%
25.0g
$677.0 2023-02-15
Enamine
EN300-136041-0.5g
tert-butyl N-(5-hydroxypentyl)carbamate
75178-90-4 95%
0.5g
$43.0 2023-02-15
Enamine
EN300-136041-1.0g
tert-butyl N-(5-hydroxypentyl)carbamate
75178-90-4 95%
1g
$0.0 2023-06-06
Key Organics Ltd
AS-43222-5G
5-(boc-amino)-1-pentanol
75178-90-4 >95%
5g
£196.00 2025-02-08
abcr
AB180399-25 g
5-(Boc-amino)-1-pentanol, 96%; .
75178-90-4 96%
25g
€564.80 2023-05-07
TRC
B621025-5g
5-(t-Boc-amino)-1-pentanol
75178-90-4
5g
$ 150.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168432-5g
tert-Butyl (5-hydroxypentyl)carbamate
75178-90-4 97%
5g
¥221.00 2024-07-28
Enamine
EN300-136041-0.05g
tert-butyl N-(5-hydroxypentyl)carbamate
75178-90-4 95%
0.05g
$19.0 2023-02-15

5-(t-Boc-amino)-1-pentanol 合成方法

5-(t-Boc-amino)-1-pentanol 関連文献

5-(t-Boc-amino)-1-pentanolに関する追加情報

Comprehensive Guide to 5-(t-Boc-amino)-1-pentanol (CAS No. 75178-90-4): Properties, Applications, and Industry Insights

In the realm of organic synthesis and pharmaceutical intermediates, 5-(t-Boc-amino)-1-pentanol (CAS No. 75178-90-4) stands out as a versatile compound with significant utility. This Boc-protected amino alcohol is widely recognized for its role in peptide synthesis, drug discovery, and material science. Its molecular structure, featuring a tert-butoxycarbonyl (t-Boc) protecting group and a hydroxyl-terminated pentyl chain, makes it a valuable building block for researchers and industrial applications alike.

The growing demand for custom peptide synthesis and bioconjugation techniques has propelled interest in 5-(t-Boc-amino)-1-pentanol. Recent trends in green chemistry and sustainable pharmaceutical manufacturing have further highlighted its relevance, as it enables efficient protection-deprotection strategies with minimal waste. Users frequently search for "Boc-amine derivatives" or "amino alcohol applications," reflecting the compound's broad appeal across disciplines.

From a structural perspective, 5-(t-Boc-amino)-1-pentanol (CAS No. 75178-90-4) offers unique advantages. The t-Boc group provides excellent stability under basic conditions while being readily cleavable under acidic conditions—a feature critical for orthogonal protection schemes in multi-step syntheses. Its hydrophilic-lipophilic balance (HLB) also makes it suitable for designing drug delivery systems, a hot topic in nanomedicine research.

Industry professionals often inquire about "scaling up Boc-amino pentanol synthesis" or "alternative protecting groups comparison." These queries underscore the need for optimized production methods and comparative analyses. Recent advancements in flow chemistry have demonstrated improved yields for similar N-protected amino alcohols, suggesting potential avenues for enhancing 75178-90-4 manufacturing efficiency.

Quality control remains paramount when working with 5-(t-Boc-amino)-1-pentanol. Analytical techniques like HPLC purity testing and NMR characterization are frequently discussed in user forums, alongside storage recommendations to prevent Boc group degradation. The compound's stability profile under various temperatures and solvents is another common search topic, particularly among process chemists.

Emerging applications in biomaterials engineering have expanded the scope of CAS No. 75178-90-4. Researchers are exploring its use in creating functionalized polymers for tissue engineering scaffolds, aligning with the booming regenerative medicine market. This intersection of organic chemistry and biomedical innovation represents an exciting frontier for this compound.

For synthetic chemists, understanding the reactivity of 5-(t-Boc-amino)-1-pentanol in diverse reaction conditions is crucial. Common experimental questions revolve around "selective hydroxyl group modification" while preserving the Boc-amine functionality. Recent publications have demonstrated successful etherification and esterification approaches, providing valuable references for method development.

The global market for specialty chemical intermediates like 5-(t-Boc-amino)-1-pentanol continues to grow, driven by pharmaceutical R&D investments. Supply chain considerations, including "reliable Boc-amino alcohol suppliers" and "bulk pricing trends," remain top concerns for procurement specialists. Regional production capabilities and regulatory compliance documentation are equally important factors in sourcing decisions.

Looking ahead, innovations in catalytic protection strategies and atom-economical synthesis may further enhance the accessibility of 75178-90-4. As the scientific community prioritizes greener synthetic routes, this compound's role in sustainable chemistry platforms will likely expand, offering new opportunities for researchers and manufacturers alike.

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